2-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
CAS No.: 951460-51-8
Cat. No.: VC5232769
Molecular Formula: C21H18F2N2O4S2
Molecular Weight: 464.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 951460-51-8 |
|---|---|
| Molecular Formula | C21H18F2N2O4S2 |
| Molecular Weight | 464.5 |
| IUPAC Name | 2-fluoro-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |
| Standard InChI | InChI=1S/C21H18F2N2O4S2/c22-16-8-11-18(12-9-16)31(28,29)25-13-3-4-15-7-10-17(14-20(15)25)24-30(26,27)21-6-2-1-5-19(21)23/h1-2,5-12,14,24H,3-4,13H2 |
| Standard InChI Key | DEUWXINGBGNGRN-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3F)N(C1)S(=O)(=O)C4=CC=C(C=C4)F |
Introduction
2-Fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a complex organic compound featuring a tetrahydroquinoline core modified with a sulfonyl group linked to a para-fluorophenyl moiety and a sulfonamide group. This compound is notable for its potential applications in medicinal chemistry and biological research due to its unique structural features and pharmacological properties.
Synthesis and Chemical Reactivity
The synthesis of 2-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide typically involves several key steps, including reactions with sulfonyl chlorides and tetrahydroquinoline derivatives. The process requires careful control of reaction conditions, such as temperature and solvent choice, to optimize yield and purity.
Synthesis Steps:
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Preparation of Tetrahydroquinoline Derivatives: This involves the synthesis of the tetrahydroquinoline core, which is a crucial step in forming the final compound.
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Sulfonylation Reaction: The tetrahydroquinoline derivative is then reacted with a sulfonyl chloride to introduce the sulfonyl group.
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Formation of Sulfonamide Group: The final step involves the introduction of the sulfonamide group, typically through a reaction with a sulfonamide precursor.
Biological Activity and Potential Applications
2-Fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide exhibits potential biological activities due to its sulfonamide and fluorinated groups. The presence of fluorine atoms enhances the compound's stability and binding affinity to biological targets, which may lead to increased efficacy in medicinal applications.
Potential Applications:
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Medicinal Chemistry: The compound's structural complexity allows for interactions with various biological targets, making it a candidate for further research in drug development.
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Biological Research: Its unique structure and pharmacological properties position it as a valuable tool for studying biological systems and developing new therapeutic agents.
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide | Contains a single fluorine atom and a sulfonamide group | Less potent than difluoro counterparts |
| N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline] | Lacks fluorine substitutions | May have reduced biological activity |
| 2-Methyl-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline] | Contains a methyl group instead of fluorine | Alters lipophilicity and solubility |
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